![molecular formula C18H14ClFN4O2 B610052 N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide CAS No. 1035638-91-5](/img/structure/B610052.png)

N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide

Overview

Description

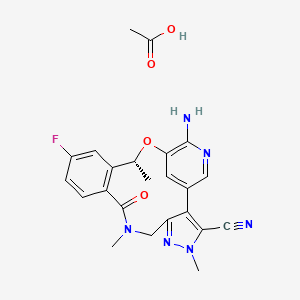

This compound is an impurity of Afatinib , a medication used to treat non-small cell lung carcinoma (NSCLC) . Afatinib is an orally active, irreversible, potent, and selective EGFR/HER2 (ErbB2) dual inhibitor .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve the reaction of hydrated metal (II) chloride with the Schiff base ligand (L) in hot methanol .Molecular Structure Analysis

The molecular formula of this compound is C18H14ClFN4O2 . The presence of chlorine in the molecule has been confirmed by an isotopic peak seen at m/z 321 (M + + 3) in a 3:1 ratio .Physical And Chemical Properties Analysis

The molecular weight of this compound is 372.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 76.1 Ų .Scientific Research Applications

EGFR Kinase Inhibition

PF-6274484 is known to be an irreversible EGFR (Epidermal Growth Factor Receptor) kinase inhibitor . It covalently reacts with active-site cysteine residues in the ATP binding pocket of the EGFR . This property makes it potentially useful in research related to EGFR function and regulation.

Cancer Research

Given its role as an EGFR kinase inhibitor, PF-6274484 could be used in cancer research, particularly in the study of cancers where EGFR plays a crucial role . EGFR is often overexpressed in various types of cancers, and its inhibition can help control the growth and proliferation of cancer cells .

Drug Development

PF-6274484’s ability to inhibit both wild type and mutant EGFR in tumor cells suggests potential for its use in the development of targeted cancer therapies. Its effectiveness against mutant EGFR is particularly noteworthy, as some cancer cells can develop resistance to treatment through EGFR mutation.

Biochemical and Cellular Assays

In biochemical and cellular assays, PF-6274484 could be used as a tool compound to study the effects of EGFR inhibition at a cellular level . This could include studying changes in cell signaling, gene expression, and cellular responses to EGFR inhibition.

Synthesis Research

The synthesis of PF-6274484 and similar compounds can be a subject of research in itself . Improved synthesis methods can lead to more efficient production of the compound, which can be beneficial for large-scale manufacturing or for producing derivatives of the compound.

Mechanism of Action

Future Directions

While specific future directions for this compound were not found, the development of small molecules capable of inhibiting clinically relevant EGFR mutant forms is desirable . Novel chemical scaffolds might provide knowledge regarding selectivity among EGFR forms and shed light on new strategies to overcome current clinical limitations .

properties

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYDDIWQXWTNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)